Labeled derivative of Artemisinin. Antimalarial.
Labelled Artesunate. Artesunate is a medication used for the treatment of malaria.
Artesunate-d4
CAS No.: 1316753-15-7
Cat. No.: VC0196532
Molecular Formula: C19H28O8
Molecular Weight: 388.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1316753-15-7 |
---|---|
Molecular Formula | C19H28O8 |
Molecular Weight | 388.4 g/mol |
IUPAC Name | 2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
Standard InChI | InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 |
Standard InChI Key | FIHJKUPKCHIPAT-SIUCRFQGSA-N |
Isomeric SMILES | [2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
SMILES | CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Canonical SMILES | CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Appearance | White Solid |
Chemical Properties and Structure
Artesunate-d4 (CAS# 1316753-15-7), also known as Artesunic Acid-d4, is characterized by the molecular formula C19H24D4O8 and a molecular weight of 388.5 g/mol . The compound features four deuterium atoms strategically positioned at the 2,2,3,3-positions of the butanoic acid chain, resulting in the IUPAC name 2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid .
Physicochemical Properties
The physicochemical properties of Artesunate-d4 are summarized in Table 1. The compound demonstrates slight solubility in organic solvents such as chloroform and methanol, which is significant for analytical sample preparation and formulation development .
Table 1: Physicochemical Properties of Artesunate-d4
Property | Value |
---|---|
Molecular Formula | C19H24D4O8 |
Molecular Weight | 388.5 g/mol |
Physical State | Solid |
Solubility | Slightly soluble in chloroform and methanol |
Storage Conditions | -20°C (short term); -80°C (long term) |
Synthesis and Preparation
The synthesis of Artesunate-d4 follows principles similar to those used for preparing the parent compound, artesunate, with modifications to incorporate deuterium atoms at specific positions in the molecule.
Synthetic Route
A scalable synthesis approach has been developed for artesunate derivatives, which can be adapted for Artesunate-d4 production. The synthesis typically begins with artemisinin, which undergoes NaBH4-induced reduction to form dihydroartemisinin (DHA), followed by esterification with deuterated succinic anhydride under basic conditions . This approach follows green chemistry principles, utilizing reusable solvents and environmentally friendly reaction conditions.
Stock Solution Preparation
For laboratory applications, Artesunate-d4 stock solutions can be prepared at various concentrations depending on the intended use. Table 2 provides guidance for preparing stock solutions at different concentrations .
Table 2: Stock Solution Preparation Guidelines for Artesunate-d4
Target Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 2.574 mL |
5 mM | 0.5148 mL |
10 mM | 0.2574 mL |
Mechanism of Action
While Artesunate-d4 itself is primarily used as an analytical standard rather than a therapeutic agent, understanding the mechanism of action of artesunate provides insight into the pharmacological relevance of this deuterated analog.
Molecular Targets
Artesunate targets multiple proteins including CASP3, EGFR, MAPK1, and STAT3. Additionally, it has been identified as an inhibitor of both STAT-3 and exported protein 1 (EXP1). This multi-target profile contributes to its effectiveness against malaria parasites and potential application in other therapeutic areas.
Metabolic Activation
Similar to artesunate, Artesunate-d4 is metabolized to dihydroartemisinin (DHA). The endoperoxide bridge of DHA reacts with heme, generating free radicals that inhibit protein and nucleic acid synthesis of Plasmodium parasites during all erythrocytic stages . This reaction mechanism explains the potent antimalarial activity of artesunate compounds.
Analytical Applications
The primary application of Artesunate-d4 is as an internal standard in analytical chemistry, particularly for the quantification of artesunate in various matrices.
LC-MS/MS Applications
Artesunate-d4 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantitative analysis of artesunate. This application is particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .
A validated LC-MS/MS method has been reported for the simultaneous determination of artesunate and amodiaquine in human plasma using artesunate-d4 as an internal standard. This method demonstrates excellent linearity in the concentration range of 3.07–305.29 ng/ml for artesunate, with acceptable intra-day and inter-day precision and accuracy results . The use of Artesunate-d4 as an internal standard minimizes matrix effect-related problems and variability in recovery between the analyte and the internal standard.
Method Validation Parameters
The LC-MS/MS method incorporating Artesunate-d4 has been validated according to US FDA and EMEA guidelines, demonstrating its reliability and robustness for regulatory applications. Table 3 summarizes key validation parameters for this method .
Table 3: Validation Parameters for LC-MS/MS Method Using Artesunate-d4
Parameter | Result |
---|---|
Linearity Range (artesunate) | 3.07–305.29 ng/ml |
Linearity Range (amodiaquine) | 0.30–30.01 ng/ml |
Intra-day Precision | Within acceptance limits |
Inter-day Precision | Within acceptance limits |
Accuracy | Within acceptance limits |
Stability | Compliant with FDA and EMEA guidelines |
Pharmacokinetic Studies
Artesunate-d4 has been instrumental in elucidating the pharmacokinetic profile of artesunate in various clinical and preclinical studies.
Human Pharmacokinetics
Studies using Artesunate-d4 as an internal standard have provided valuable insights into the pharmacokinetics of artesunate in humans. Intravenous artesunate is characterized by high initial concentrations that decline rapidly, with typical half-life estimates of less than 15 minutes. Artesunate clearance and volume estimates average 2-3 L/kg/hr and 0.1-0.3 L/kg, respectively .
The active metabolite, dihydroartemisinin (DHA), reaches peak concentrations within 25 minutes post-dose and is eliminated with a half-life of 30-60 minutes. DHA clearance and volume average between 0.5-1.5 L/kg/hr and 0.5-1.0 L/kg, respectively .
Bioequivalence Studies
Artesunate-d4 has been utilized in bioequivalence studies comparing different artesunate formulations. In a rat model study, the pharmacokinetics of two intravenous artesunate products were compared, revealing that plasma concentrations of artesunate and DHA declined during intravenous treatments, with artesunate concentration being one-third lower on day 3 compared to day 1 . This observation suggests auto-induction of hepatic drug-metabolizing enzymes as a consequence of artesunate treatment.
The ratio of AUC DHA to AUC artesunate in malaria-infected humans has a range of 4.3–9.7 compared to non-infected rats and dogs with a ratio of only 0.5–0.6 following intravenous injection of artesunate . This finding highlights the importance of species differences in drug metabolism and the value of deuterated standards in comparative studies.
Research Applications
Beyond its primary use as an analytical standard, Artesunate-d4 has contributed to several research areas related to antimalarial drug development and pharmacology.
Antimalarial Research
Research utilizing Artesunate-d4 has furthered our understanding of artesunate's antimalarial activity and mechanisms of action. Studies have demonstrated that artesunate exhibits potent antimalarial properties through its conversion to DHA, which generates free radicals toxic to malaria parasites by interacting with heme and alkylating parasitic proteins .
Drug Combination Studies
Artesunate-d4 has been employed in analytical methods supporting studies of artemisinin-based combination therapies (ACTs), such as artesunate-amodiaquine. These studies have evaluated the efficacy and safety of these combinations in treating uncomplicated Plasmodium falciparum malaria .
Novel Formulation Development
Recent research has explored novel formulations and derivatives of artesunate, including dimeric artesunate conjugates. A study on dimeric artesunate glycerol monocaprylate conjugate (D-AS-GC) demonstrated that dimerization can enhance the selectivity for target binding, reduce toxicity, and potentially overcome drug resistance . The analytical methods employing Artesunate-d4 as an internal standard can support the characterization and evaluation of these novel formulations.
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